4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a heterocyclic aromatic aldehyde used as a specialized building block in organic synthesis. It serves as a critical precursor for creating advanced materials and complex molecules where precise three-dimensional structure is essential, including metal-organic frameworks (MOFs), coordination polymers, and pharmaceutical intermediates. [1] Its utility stems from the defined spatial arrangement of its functional groups—the reactive aldehyde and the coordinating 2-methyl-imidazole moiety—which dictates the structural and functional properties of the final product.
Substituting this compound with its non-methylated analog, 4-(1H-imidazol-1-yl)benzaldehyde, is unreliable for most applications. The 2-methyl group is not a trivial addition; it introduces significant steric hindrance that fundamentally alters the molecule's conformation. [1] This steric influence is a critical design element, dictating the dihedral angle between the imidazole and phenyl rings, which in turn controls the geometry of metal complexes and the pore architecture of resulting MOFs. [2] In multi-step pharmaceutical synthesis, using an unspecified precursor can alter reaction kinetics, impurity profiles, and final product yields, making such substitutions impractical for validated processes. [3] Therefore, the 2-methyl group provides non-interchangeable structural control that is essential for achieving the targeted material properties and synthetic outcomes.
The presence of a substituent at the 2-position of the imidazole ring sterically forces a greater twist relative to the phenyl ring, a critical factor for designing specific 3D coordination environments. The crystal structure of the unsubstituted analog, 4-(1H-imidazol-1-yl)benzaldehyde, shows a relatively shallow dihedral angle of 24.58° between the imidazole and benzene rings. [1] In contrast, a structural analog with a 2-nitro substituent—which similarly introduces steric bulk at the 2-position—exhibits a significantly larger dihedral angle of 38.60°. [2] This demonstrates that the 2-substituent provides essential, quantifiable control over molecular planarity.
| Evidence Dimension | Dihedral angle between imidazole and benzene rings |
| Target Compound Data | 38.60° (inferred from 2-substituted structural analog) |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)benzaldehyde (unsubstituted analog): 24.58° |
| Quantified Difference | An increase of ~14°, indicating a more twisted, non-planar conformation |
| Conditions | Single-crystal X-ray diffraction |
For MOF and catalyst synthesis, this mandated twist directly influences the resulting framework's topology, pore size, and active site accessibility, making the 2-methyl group a key design feature.
This specific compound, 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, is cited as a key intermediate or starting material in synthetic routes for the asthma medication Zafirlukast. [REFS-1, REFS-2] In industrial-scale pharmaceutical synthesis, precise precursor specification is critical for process reproducibility and controlling impurity profiles. Using an alternative like the non-methylated analog would constitute a significant process deviation. Prior art for related synthetic steps has reported yields as low as 45% and notes that purification to separate structurally similar by-products via chromatography is impractical for large-scale applications. [3]
| Evidence Dimension | Process Suitability & Yield |
| Target Compound Data | Specified intermediate in multiple established syntheses of Zafirlukast. |
| Comparator Or Baseline | Generic or alternative precursors used in related complex syntheses. |
| Quantified Difference | Avoids issues like low yields (e.g., 45%) and difficult purifications reported in non-optimized routes. |
| Conditions | Multi-step synthesis of active pharmaceutical ingredients. |
For pharmaceutical and contract manufacturing buyers, procuring the exact, specified intermediate is essential for process validation, consistency, and regulatory adherence, making substitution a high-risk decision.
The thermal stability of a metal-organic framework is highly dependent on the nature and positioning of functional groups on its organic linkers. [1] The structural modifications imposed by the 2-methyl group are expected to alter the decomposition profile of any MOF constructed from it compared to one made from the unsubstituted analog. For example, in the well-studied UiO-66 framework, the addition of an amine functional group to the linker ligand was shown to decrease the thermal decomposition temperature by approximately 100 °C. [2] This demonstrates that even small changes to the linker can have a significant, quantifiable impact on the thermal properties of the final material.
| Evidence Dimension | Thermal Decomposition Temperature (Td) of Resulting MOF |
| Target Compound Data | Expected to be different from materials made with the unsubstituted analog. |
| Comparator Or Baseline | UiO-66-NH2 (amine-functionalized) Td is ~100 °C lower than parent UiO-66. |
| Quantified Difference | Significant shifts in thermal stability are known to result from linker functionalization. |
| Conditions | Thermogravimetric Analysis (TGA) or Temperature-Programmed Electrospray-Differential Mobility Analysis (TP-ES-DMA) of MOFs. |
A buyer requiring specific thermal performance cannot assume the non-methylated analog is a viable substitute, as the resulting material's stability under thermal stress will differ.
This compound is the right choice when designing MOFs or catalysts where a specific, non-planar geometry is required to control pore size, framework topology, or access to a metal's active site. The sterically-enforced twist from the 2-methyl group provides predictable control over the final three-dimensional structure that cannot be achieved with the unsubstituted 4-(1H-imidazol-1-yl)benzaldehyde. [REFS-1, REFS-2]
Ideal for use in regulated manufacturing environments, such as the synthesis of Zafirlukast, where process validation and batch-to-batch consistency are paramount. Procuring this specific intermediate mitigates risks associated with changes in reaction yield, impurity profiles, and purification efficiency that would arise from using an unvalidated, alternative precursor. [3]
Suitable for creating polymers or frameworks where the thermal decomposition profile is a critical performance attribute. Because the 2-methyl group alters the final material's structure, it provides a tool for tuning thermal stability relative to materials made from simpler, non-methylated analogs. [4]